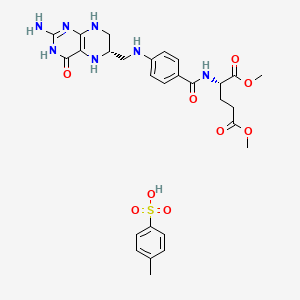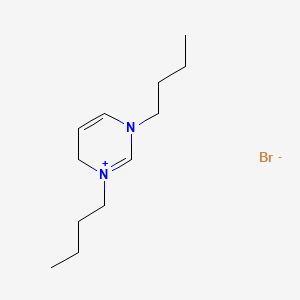![molecular formula C20H34N4O7S3 B13854205 N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is a biotin derivative used primarily in proteomics research. This compound is known for its ability to provide high specificity binding sites for avidin or streptavidin, making it useful for reversible biotinylation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like DMSO and methanol, and the process is carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The compound is typically stored at -20°C to preserve its integrity .
Chemical Reactions Analysis
Types of Reactions
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is widely used in scientific research, particularly in:
Proteomics: For reversible biotinylation of proteins, aiding in protein purification and identification.
Biology: Used in cell labeling and tracking studies due to its high affinity for avidin and streptavidin.
Industry: Utilized in the development of biosensors and other analytical tools .
Mechanism of Action
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding facilitates the reversible biotinylation of proteins, allowing for their purification and subsequent analysis. The methanethiosulfonate group can undergo substitution reactions, enabling the attachment of various functional groups to the biotinylated proteins .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG derivatives: These compounds also provide high specificity binding sites for avidin or streptavidin but differ in their linker chemistry.
Biotinylated antibodies: Used for similar applications but are more specific to antibody-based assays.
Biotinylated peptides: Similar in function but used primarily in peptide-based studies .
Uniqueness
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is unique due to its methanethiosulfonate group, which allows for versatile chemical modifications. This makes it particularly useful in applications requiring reversible biotinylation and subsequent functionalization .
Properties
Molecular Formula |
C20H34N4O7S3 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H34N4O7S3/c1-34(30,31)33-12-14(19(27)28)22-17(26)9-3-2-6-10-21-16(25)8-5-4-7-15-18-13(11-32-15)23-20(29)24-18/h13-15,18H,2-12H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t13-,14?,15-,18-/m0/s1 |
InChI Key |
XPBDVBAHCRNQPR-XGVZATPDSA-N |
Isomeric SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
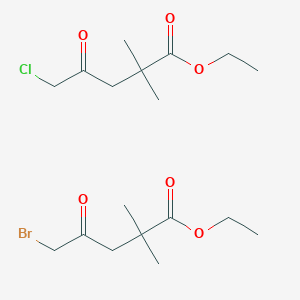
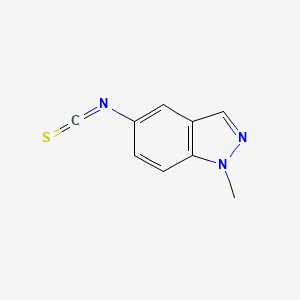
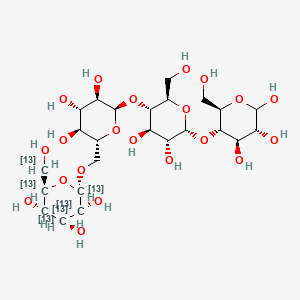
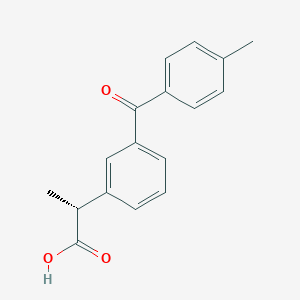

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
